molecular formula C10H13NO2 B6321412 3-Methoxy-N,4-dimethylbenzamide CAS No. 1090859-40-7

3-Methoxy-N,4-dimethylbenzamide

Cat. No.: B6321412
CAS No.: 1090859-40-7
M. Wt: 179.22 g/mol
InChI Key: LSFASHIOHXQGKG-UHFFFAOYSA-N
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Description

3-Methoxy-N,4-dimethylbenzamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzamide, where the benzene ring is substituted with a methoxy group at the 3-position and a dimethylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N,4-dimethylbenzamide typically involves the reaction of 3-methoxybenzoic acid with N,N-dimethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acid chloride, which then reacts with N,N-dimethylamine to yield the desired benzamide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxy-N,4-dimethylbenzamide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or base.

Major Products Formed

    Oxidation: 3-Hydroxy-N,4-dimethylbenzamide

    Reduction: 3-Methoxy-N,4-dimethylbenzylamine

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

3-Methoxy-N,4-dimethylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamino groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-N,4-dimethylbenzamide is unique due to the presence of both methoxy and dimethylamino groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-methoxy-N,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-5-8(10(12)11-2)6-9(7)13-3/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFASHIOHXQGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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